molecular formula C13H10Cl2NaO2+ B084150 dichlorophene, sodium salt CAS No. 10254-48-5

dichlorophene, sodium salt

Cat. No.: B084150
CAS No.: 10254-48-5
M. Wt: 292.11 g/mol
InChI Key: DDJNZEZALAEEON-UHFFFAOYSA-N
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Description

However, "dichlorophene" (CAS 97-23-4) is extensively documented as a halogenated phenolic compound with bactericidal, fungicidal, and antiparasitic properties . For the purpose of this analysis, we will focus on dichlorophene and compare it to structurally or functionally related compounds (e.g., chlorophene, other chlorophenols).

Properties

IUPAC Name

sodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2.Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5H2;/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJNZEZALAEEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2NaO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10254-48-5
Record name Dichlorophene, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Monosodium dichlorophene, also known as sodium dichlorophen, is a chemical compound primarily utilized for its biocidal properties , functioning as both a bactericide and fungicide . It is commonly employed in various industrial and veterinary applications, particularly for controlling microbial growth in agricultural and medical settings. This article delves into the biological activity of monosodium dichlorophene, examining its pharmacokinetics, metabolic pathways, toxicological effects, and case studies that highlight its efficacy and safety.

Absorption and Metabolism

Monosodium dichlorophene is well-absorbed following oral administration. Studies have shown that approximately 80% of an oral dose is absorbed within 24 hours, with significant excretion occurring through urine. The primary metabolites identified include:

  • Dichlorophene monoglucuronide (25%)
  • Dichlorophene diglucuronide (19%)
  • Dichlorophene sulfate (17%)

This metabolic profile indicates that the compound undergoes extensive conjugation in the liver and intestinal wall before elimination .

Excretion

Research indicates that after administration of radiolabeled dichlorophene to rats, about 95% of the dose was excreted within two days, predominantly via urine (78%) and feces (17%) . The enterohepatic circulation of its metabolites suggests a complex interaction with the body's detoxification pathways.

Antimicrobial Efficacy

Monosodium dichlorophene exhibits potent antimicrobial activity against a wide range of pathogens. Its effectiveness as a biocide is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in bacteria and fungi.

Table 1: Antimicrobial Spectrum of Monosodium Dichlorophene

Microorganism TypeExample SpeciesActivity
BacteriaEscherichia coli, Staphylococcus aureusBactericidal
FungiCandida albicans, Aspergillus nigerFungicidal

Toxicological Profile

While monosodium dichlorophene is effective against pathogens, it is essential to consider its potential toxicity. Acute exposure has been associated with mild adverse effects such as skin irritation and gastrointestinal disturbances . Chronic exposure studies have indicated no significant reproductive or developmental toxicity at low doses; however, caution is warranted due to its potential irritant properties .

Case Study: Toxicity Assessment in Rats

A study involving dietary administration of monosodium dichlorophene at doses of 50 mg/kg/day over two generations revealed no adverse reproductive effects in either parent or offspring . This suggests a favorable safety profile under controlled conditions.

Efficacy in Veterinary Medicine

Monosodium dichlorophene has been utilized effectively in veterinary medicine as an anthelmintic agent against tapeworm infections. Its application has been documented in treating infections caused by Diphyllobothrium latum and Taenia saginata, showcasing its dual function as both a treatment for parasitic infections and a general biocide .

Environmental Impact

The environmental persistence of monosodium dichlorophene has been evaluated, indicating that while it poses some risks to aquatic life at high concentrations (e.g., LC50 values for fish at 3.6 mg/l), it does not significantly inhibit the recolonization of biological sewage filters . This finding underscores the importance of monitoring usage levels to mitigate ecological risks.

Scientific Research Applications

Medical Applications

Anthelmintic Use:
Monosodium dichlorophene has been used effectively as an anthelminthic agent against tapeworm infestations in both humans and animals. Historical studies have demonstrated its efficacy in killing and digesting tapeworms in the intestines of dogs, establishing its potential for similar applications in humans .

Fungicidal and Bactericidal Properties:
The compound serves as a fungicide and bactericide, making it suitable for treating infections like athlete's foot. It has been incorporated into various formulations, typically at concentrations ranging from 0% to 1.0%, for use in cosmetics and topical treatments .

Industrial Applications

Textile Preservation:
Monosodium dichlorophene is utilized in the textile industry as a preservative against molds and algae. It is particularly effective in protecting materials such as cotton, wool, and leather from microbial degradation .

Construction Materials:
In construction, it is added to cement as an antimicrobial agent to prevent fungal growth on surfaces, enhancing the durability of materials used in building projects .

Case Study 1: Efficacy Against Parasites

A study conducted on the effectiveness of monosodium dichlorophene against Giardia lamblia and Trichomonas vaginalis indicated that concentrations as low as 0.074 mM could kill these pathogens within minutes under laboratory conditions. This highlights its potential for treating parasitic infections in clinical settings .

Case Study 2: Dermatological Sensitivity

Clinical trials assessing skin sensitivity to monosodium dichlorophene revealed mixed results. While most subjects exhibited no allergic reactions, a small percentage with pre-existing skin conditions reported severe reactions. This underscores the importance of caution when using this compound in dermatological applications .

Data Tables

Application AreaSpecific UseConcentration RangeNotes
MedicalAnthelmintic for tapewormsVariesEffective in both humans and animals
MedicalTreatment for athlete's foot0% - 1%Incorporated in topical formulations
IndustrialTextile preservationVariesProtects against mold and algae
IndustrialCement additiveVariesEnhances durability against microbial growth

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichlorophene vs. Chlorophene

Structural and Functional Differences:

  • Dichlorophene (C13H10Cl2O2): Contains two chlorine atoms and a methylene bridge linking two chlorophenol rings. Functions as a broad-spectrum biocide .
  • Chlorophene (C12H9ClO): A monochlorinated phenolic compound with a single benzene ring, primarily used as a preservative .

Regulatory and Usage Limits:

Parameter Dichlorophene Chlorophene
EU Cosmetic Limit 0.5% 0.2%
Japan Prohibited in cosmetics Not reported in cosmetics
Major Impurity 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol (trimer) Not specified

Toxicity Profile:

Parameter Dichlorophene Chlorophene
Acute Oral Toxicity Low toxicity (LD50 > 2,000 mg/kg in rats) Low toxicity (LD50 > 2,000 mg/kg in rats)
Dermal Irritation Minimal irritation at 10% Severe irritation in rabbits
Mutagenicity Positive in Ames test; negative in mammalian systems Mutagenic in four mammalian in vitro assays
Carcinogenicity No data Weak skin tumor promoter in mice

Metabolism:

  • Dichlorophene forms sulfate and glucuronide conjugates in rats, excreted via urine .
  • Chlorophene metabolites include glucuronic acid and sulfate esters, with incomplete dermal absorption .

Dichlorophene vs. Other Chlorophenols

provides data on chlorophenols (e.g., 2,4-dichlorophenol), which share structural similarities but differ in applications and toxicity:

Compound Chemical Formula Key Uses Toxicity Highlights
Dichlorophene C13H10Cl2O2 Cosmetics, veterinary antiparasitics Nephropathy in rodents
2,4-Dichlorophenol C6H4Cl2O Pesticide intermediate Higher acute toxicity (LD50 ~ 500 mg/kg)
4-Chlorophenol C6H5ClO Disinfectant Severe hepatic damage in mammals

Mechanistic Differences:

  • Dichlorophene induces apoptosis in immune cells via mitochondrial disruption , while 2,4-dichlorophenol primarily disrupts oxidative phosphorylation .

Dichlorophene vs. Dichlorophenamide

Dichlorophenamide (CAS 120-97-8), a sulfonamide derivative, contrasts with dichlorophene in both structure and application:

  • Dichlorophene: Phenolic, used in antimicrobials.
  • Dichlorophenamide : Sulfonamide, used as a carbonic anhydrase inhibitor for glaucoma treatment .

Preparation Methods

Sulfuric Acid-Catalyzed Condensation at Low Temperatures

This method employs sulfuric acid as a catalyst in a methanol or ethanol solvent system. The reaction is conducted at temperatures below -5°C to minimize side reactions and enhance regioselectivity.

Procedure :

  • Reagent Preparation :

    • p-Chlorophenol (277 kg) is dissolved in ethanol.

    • Formaldehyde (30 kg, 37% aqueous solution) is added dropwise under vigorous stirring.

    • Concentrated sulfuric acid (catalytic amount) is introduced to initiate the reaction.

  • Reaction Conditions :

    • Temperature: Maintained at -10°C to 0°C.

    • Duration: 6 hours.

    • Monitoring: Reaction progress tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup :

    • The mixture is allowed to stand for phase separation.

    • Filtration and drying yield dichlorophene as a white to light yellow crystalline solid.

Key Parameters :

ParameterValue
CatalystH₂SO₄ (1-2 wt%)
SolventMethanol/Ethanol
Yield85-90%
Purity≥98% (HPLC)

This method prioritizes high purity but requires stringent temperature control, increasing operational costs.

Molecular Sieve-Catalyzed Condensation at Elevated Temperatures

An alternative approach uses molecular sieves (e.g., 3Å) as heterogeneous catalysts, enabling reactions at 110°C without solvent.

Procedure :

  • Reagent Mixing :

    • p-Chlorophenol and paraformaldehyde (molar ratio 2:1) are combined with molecular sieves.

  • Reaction Conditions :

    • Temperature: 110°C.

    • Duration: 4-5 hours.

    • Agitation: Continuous mechanical stirring to ensure homogeneity.

  • Workup :

    • The catalyst is removed via filtration.

    • Crude dichlorophene is recrystallized from toluene to achieve >95% purity.

Advantages :

  • Eliminates solvent use, reducing waste.

  • Higher throughput due to shorter reaction times.

Limitations :

  • Slightly lower yield (75-80%) compared to the sulfuric acid method.

  • Requires post-synthesis purification steps.

Conversion of Dichlorophene to Monosodium Dichlorophene

The monosodium salt is formed by neutralizing dichlorophene with sodium hydroxide, optimizing the pH for maximum solubility and stability.

Neutralization Protocol

Procedure :

  • Reagent Preparation :

    • Dichlorophene (1 mol) is suspended in deionized water.

    • Sodium hydroxide (1 mol, aqueous solution) is added incrementally under cooling (10-15°C).

  • Reaction Conditions :

    • Temperature: 20-25°C (post-addition).

    • pH Adjustment: Maintained at 8.0-8.5 to ensure complete salt formation.

  • Crystallization :

    • The solution is concentrated under reduced pressure.

    • Monosodium dichlorophene crystallizes upon cooling, with yields exceeding 90%.

Critical Factors :

FactorOptimal Range
NaOH Equivalents1.0-1.05 mol/mol
Crystallization Temp4-10°C
Final Purity≥99% (by titration)

Comparative Analysis of Synthesis Routes

The choice between sulfuric acid and molecular sieve methods hinges on economic and environmental considerations:

MetricSulfuric Acid MethodMolecular Sieve Method
Catalyst CostLowModerate
Reaction Temperature-10°C to 0°C110°C
Solvent UseEthanol/MethanolSolvent-free
Environmental ImpactHigh (acid waste)Low (reusable catalyst)
ScalabilitySuitable for batchContinuous possible

Industrial-scale production favors the molecular sieve method for its greener profile, despite marginally lower yields.

Quality Control and Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • Spectroscopic Verification :

    • FT-IR : Peaks at 1240 cm⁻¹ (C-O stretch) and 750 cm⁻¹ (C-Cl bend) confirm structure.

    • ¹H NMR (D₂O): δ 6.8–7.2 (aromatic protons), δ 4.1 (CH₂ bridge).

  • Purity Assays :

    • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

    • Titrimetry : Free chloride content <0.5%.

Industrial Applications and Formulation

Monosodium dichlorophene is formulated into antimicrobial agents by blending with stabilizers (e.g., ethylene glycol) and alkalizing agents. A typical industrial formulation includes:

ComponentConcentration
Monosodium dichlorophene29%
NaOH5%
Ethylene glycol6%
Water59%

This formulation achieves >99.65% bactericidal efficacy at 100 ppm in cooling water systems .

Q & A

Basic Research Questions

Q. What are the recommended methods for quantifying Monosodium Dichlorophene in environmental or biological samples?

  • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed, with C18 reverse-phase columns and mobile phases optimized for phenolic compounds. For trace analysis, liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI) in negative ion mode improves sensitivity. Calibration standards should be prepared using certified reference materials to account for matrix effects .

Q. How can researchers address the poor aqueous solubility of Dichlorophene (the parent compound) in experimental setups?

  • Methodological Answer: Dichlorophene is insoluble in water (<0.1 mg/mL) but dissolves in dimethyl sulfoxide (DMSO) at ≥100 mg/mL. For in vitro studies, dissolve the compound in DMSO and dilute in aqueous buffers (final DMSO concentration ≤0.1% to avoid cytotoxicity). For in vivo administration, use surfactants like Tween-80 or carboxymethyl cellulose to stabilize suspensions .

Q. What quality control measures are critical when synthesizing Monosodium Dichlorophene derivatives?

  • Methodological Answer: Monitor reaction purity via thin-layer chromatography (TLC) and confirm final product identity using Fourier-transform infrared spectroscopy (FTIR) for hydroxyl and aromatic C-Cl bonds. Impurity profiling (e.g., trimer 4-chloro-2,6-bis(5-chloro-2-hydroxy-benzyl)phenol) requires nuclear magnetic resonance (NMR) and comparison with pharmacopeial reference standards .

Advanced Research Questions

Q. How should researchers resolve contradictions in genotoxicity data for Dichlorophene and its derivatives?

  • Methodological Answer: Dichlorophene tested positive in the Ames assay (mutagenicity) but negative in mammalian systems. To reconcile this, conduct dose-response studies across bacterial and mammalian cell lines (e.g., CHO-K1 cells), ensuring metabolic activation with S9 liver homogenate. Cross-validate findings using comet assays or micronucleus tests to assess DNA damage directly .

Q. What experimental designs are optimal for studying the environmental persistence of Monosodium Dichlorophene?

  • Methodological Answer: Use OECD 301/303 guidelines for biodegradability testing in freshwater and soil matrices. Employ high-resolution mass spectrometry (HRMS) to track degradation products, such as chlorinated phenols. Simulate photolysis with UV irradiation (λ = 254–365 nm) and analyze reaction kinetics via pseudo-first-order modeling .

Q. How can metabolic pathways of Monosodium Dichlorophene be elucidated in mammalian systems?

  • Methodological Answer: Administer radiolabeled [¹⁴C]-Monosodium Dichlorophene to rodent models and collect urine, feces, and plasma. Metabolite identification via LC-HRMS with collision-induced dissociation (CID) can reveal glucuronide and sulfate conjugates. Compare results with in vitro hepatic microsomal assays to confirm enzymatic pathways .

Q. What strategies mitigate interference from impurities in Monosodium Dichlorophene toxicity studies?

  • Methodological Answer: Purify the compound via recrystallization (ethanol/water mixtures) and validate purity (>98.5%) using HPLC-UV. For impurity-specific toxicity assessments, isolate the trimer impurity via preparative chromatography and test its effects separately in cell-based assays (e.g., MTT for cytotoxicity) .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on Dichlorophene’s carcinogenic potential?

  • Methodological Answer: Discrepancies arise from species-specific responses (e.g., mice vs. rats) and exposure durations. Conduct meta-analyses of existing data using PRISMA guidelines, focusing on dose thresholds and histopathological endpoints (e.g., nephropathy in chronic studies). Apply the Hill criteria to evaluate causality, emphasizing biological plausibility and consistency across models .

Tables for Key Data

Property Value/Outcome Reference
Aqueous solubility (Dichlorophene)<0.1 mg/mL
Ames test resultPositive (mutagenic)
Major metabolite (rat)Dichlorophene diglucuronide
Environmental half-life10–30 days (simulated sunlight)

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